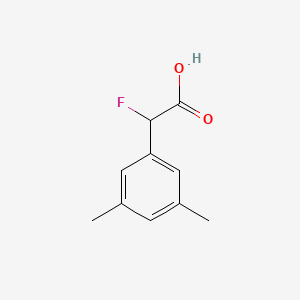
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a fluoroacetic acid moiety attached to a 3,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a 3,5-dimethylphenyl precursor. One common method involves the reaction of 3,5-dimethylphenyl magnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylbenzoic acid, while reduction could produce 3,5-dimethylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The compound may also interact with receptors or other proteins, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylphenyl)acetic acid: Lacks the fluoro group, resulting in different reactivity and biological activity.
2-Fluoroacetic acid: Lacks the 3,5-dimethylphenyl group, leading to distinct chemical properties and applications.
3,5-Dimethylbenzoic acid: Contains a carboxylic acid group instead of the fluoroacetic acid moiety.
Uniqueness
2-(3,5-Dimethylphenyl)-2-fluoroacetic acid is unique due to the combination of the fluoroacetic acid and 3,5-dimethylphenyl groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11FO2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13) |
InChI-Schlüssel |
PSUUGCCNKYJMLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


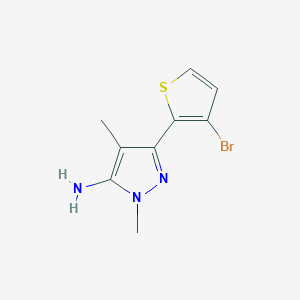
![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)
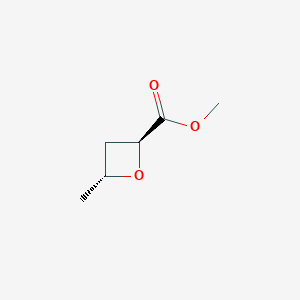


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)



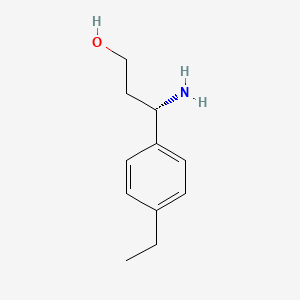
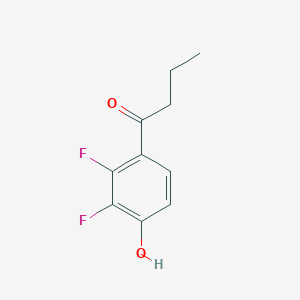
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
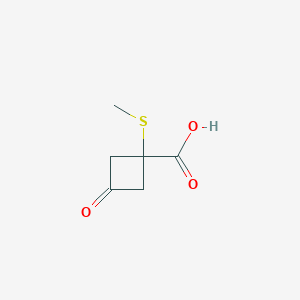
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
